ethyl 5,5,7,7-tetramethyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
ethyl 5,5,7,7-tetramethyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes an isoxazole ring, a thieno[2,3-c]pyridine ring, and multiple methyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5,7,7-tetramethyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. One common approach is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ethyl 5,5,7,7-tetramethyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
ethyl 5,5,7,7-tetramethyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its therapeutic potential in treating various diseases due to its unique structure and biological activity.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring and other functional groups in the compound allow it to bind to various biological receptors, potentially inhibiting or activating specific pathways. This interaction can lead to the modulation of biological processes, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: A related compound with a similar isoxazole ring structure.
Indole derivatives: Compounds with a different heterocyclic structure but similar biological activities.
Uniqueness
ethyl 5,5,7,7-tetramethyl-2-(3-methyl-1,2-oxazole-5-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is unique due to its combination of an isoxazole ring, a thieno[2,3-c]pyridine ring, and multiple methyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S.ClH/c1-7-25-17(24)13-11-9-18(3,4)22-19(5,6)14(11)27-16(13)20-15(23)12-8-10(2)21-26-12;/h8,22H,7,9H2,1-6H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVCFMLZCMBSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC(=NO3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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